4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Its core structure includes:
- A 3-hydroxypyrrol-2-one ring.
- 4-(Allyloxy)benzoyl at position 2.
- 3-Methoxyphenyl at position 3.
- 5-Methylisoxazol-3-yl at position 1.
The allyloxy and methoxyphenyl groups may enhance solubility and binding affinity, while the isoxazole ring contributes to metabolic stability.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-12-32-18-10-8-16(9-11-18)23(28)21-22(17-6-5-7-19(14-17)31-3)27(25(30)24(21)29)20-13-15(2)33-26-20/h4-11,13-14,22,28H,1,12H2,2-3H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNOHYYCOGZDCF-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Isoxazolyl Group: The isoxazolyl group can be introduced through a nitrile oxide cycloaddition reaction.
Attachment of the Benzoyl Group: The benzoyl group can be attached via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Allyloxy Group Addition: The allyloxy group can be introduced through an etherification reaction using allyl alcohol and a suitable base.
Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydroxy Group (-OH)
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Acetylation : Reaction with acylating agents (e.g., acetic anhydride) to form esters or acetates.
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Oxidation : Potential conversion to ketones or carboxylic acids under oxidizing conditions (e.g., KMnO₄).
Allyloxy Group (-O-CH₂CH=CH₂)
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Epoxidation : Reaction with peracids (e.g., mCPBA) to form epoxides.
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Dihydroxylation : Addition of osmium tetroxide (OsO₄) to form vicinal diols.
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Nucleophilic Substitution : Potential reaction with nucleophiles (e.g., thiols) under acidic conditions .
Benzoyl Group (-Bz)
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Hydrolysis : Base-catalyzed hydrolysis to form benzoic acid derivatives.
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Reduction : Possible reduction to benzyl alcohol using LiAlH₄.
Isoxazole Ring
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Cycloaddition : Participation in Diels-Alder reactions, though less common.
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Ring-Opening : Acidic or basic conditions may cleave the isoxazole ring, forming nitriles or amides .
Table 1: Acetylation of Hydroxy Group
| Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Compound | Ac₂O | Pyridine, RT | Acetate derivative |
Table 2: Epoxidation of Allyloxy Group
| Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Compound | mCPBA | CH₂Cl₂, RT | Epoxide |
Table 3: Hydrolysis of Benzoyl Group
| Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Compound | NaOH (aq) | H₂O, reflux | Benzoate derivative |
Stability and Degradation
-
Oxidative Degradation : Hydroxy and allyloxy groups may degrade under strong oxidizing agents, forming carbonyl compounds.
-
Thermal Stability : The pyrrole ring and isoxazole moiety may undergo decomposition at high temperatures .
Analytical Techniques
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
Case Study:
A study published in Molecules investigated the antiproliferative effects of related pyrrole derivatives on MCF-7 breast cancer cells. The findings showed that certain derivatives led to significant cell cycle arrest and apoptosis, suggesting that modifications to the pyrrole structure can enhance anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research has shown that certain pyrrole derivatives possess activity against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Case Study:
In a screening of various pyrrole-based compounds, some were found to exhibit potent antibacterial activity against Gram-positive bacteria. These findings suggest that the structural features of the compound contribute to its efficacy as an antimicrobial agent .
Neuroprotective Effects
Emerging studies have suggested that certain derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress is being investigated.
Case Study:
Research on similar compounds indicated their potential as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The mechanism involves enhancing cholinergic signaling by preventing the breakdown of acetylcholine .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring: Using appropriate precursors under acidic or basic conditions.
- Functionalization: Introducing allyloxy and methoxy groups through electrophilic aromatic substitution.
- Final Coupling Reactions: To attach various side chains that enhance biological activity.
Mechanism of Action
The mechanism of action of 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Key Observations:
Substituent Diversity :
- The target compound uniquely combines allyloxybenzoyl and 5-methylisoxazole , distinguishing it from analogs with simpler aryl or alkyl groups (e.g., compound 38’s 3-methylbenzoyl ).
- Electron-Withdrawing Groups : Compounds like 4-(4-chlorobenzoyl)-5-(4-nitrophenyl) () feature nitro and chloro groups, which may increase reactivity compared to the target compound’s methoxy and allyloxy substituents.
Synthetic Methods :
- The target compound’s synthesis likely involves multi-step reactions, similar to analogs in and , which use chalcone intermediates and isocyanates .
- One-pot reactions (e.g., ) are common for pyrrol-2-one cores but require precise control of substituent compatibility .
Physicochemical Properties: Melting Points: Analogs with bulky substituents (e.g., compound 38’s 221–223°C ) suggest higher crystallinity than the target compound, whose melting point is unreported. Solubility: The allyloxy group in the target compound may improve lipid solubility compared to polar groups like dimethylamino (compound 21 ).
Biological Activity
The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one , with CAS number 618074-33-2, is a complex organic molecule belonging to the pyrrolone class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature, highlighting key findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.48 g/mol. The structural features include an allyloxy group, a benzoyl moiety, a hydroxyl group, and an isoxazole ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it effectively inhibited cell proliferation in various cancer cell lines.
- Case Study : A study on derivatives of pyrrolones showed that modifications to the structure enhanced cytotoxicity against breast and colon cancer cells, suggesting potential for further development in targeted cancer therapies .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated through various assays:
- Inhibition of Pro-inflammatory Mediators : The compound has shown effectiveness in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
- Experimental Model : In vivo models demonstrated that administration of the compound significantly reduced edema formation in carrageenan-induced paw edema tests .
Antimicrobial Activity
The antimicrobial effects of the compound were assessed against several bacterial strains:
- Broad-spectrum Activity : Preliminary screening indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics like chloramphenicol .
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antimicrobial | Broad-spectrum activity against bacteria |
Research Findings
In-depth research has further elucidated the biological mechanisms underlying the activities of this compound:
- Cytotoxicity Studies : In vitro assays revealed that the compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to increased apoptosis rates.
- Docking Studies : Molecular docking simulations suggest strong interactions with key proteins involved in cancer progression and inflammation, indicating potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural identity and purity of this compound?
- Methodological Answer :
- X-ray crystallography is critical for unambiguous structural confirmation, especially given the complex heterocyclic framework (e.g., pyrrolone, isoxazole, and substituted benzoyl groups). Crystallographic data can resolve stereochemical ambiguities .
- HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) and identifies residual solvents or byproducts. Retention time comparison with synthetic intermediates is advised .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-MS in positive ion mode), while FTIR confirms functional groups (e.g., hydroxyl at ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer :
- Stepwise synthesis is recommended. For example, describes multi-step protocols for analogous pyrrolones, including:
Aldol condensation between 3-methoxybenzaldehyde and a β-ketoester to form the pyrrolone core.
Nucleophilic substitution for introducing the 5-methylisoxazole moiety.
Allylation of the benzoyl group under inert conditions (e.g., NaH/DMF, 0–5°C) to minimize side reactions.
- Reaction monitoring via TLC or LC-MS at each stage helps identify bottlenecks (e.g., incomplete allylation, ~9% yield in ). Adjusting stoichiometry (1.2–1.5 equiv. allyl bromide) or catalysts (e.g., KI for SN2 reactions) may improve efficiency .
Advanced Research Questions
Q. How do structural modifications (e.g., allyloxy vs. methoxy substituents) impact biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies require systematic variation of substituents. demonstrates that replacing the allyloxy group with bulkier alkyl chains (e.g., propyl) reduces solubility but enhances receptor binding in analogous compounds.
- In vitro assays (e.g., enzyme inhibition, cytotoxicity) should be paired with molecular docking to correlate substituent effects with target interactions. For example, the allyloxy group’s electron-rich nature may stabilize π-π stacking with aromatic residues in enzyme active sites .
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced degradation studies (acidic/basic/oxidative conditions) combined with HPLC-MS identify degradation pathways. For instance, the allyloxy group may hydrolyze to a phenol under acidic conditions, while the isoxazole ring remains stable.
- Controlled kinetic studies (e.g., Arrhenius plots at 40–60°C) quantify degradation rates. Conflicting data often arise from impurities or solvent interactions; thus, standardized buffers (e.g., phosphate vs. citrate) and lyophilized samples are essential for reproducibility .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological risks?
- Methodological Answer :
- OECD Guideline 307 outlines soil degradation protocols. Key parameters include:
- Aerobic/anaerobic microcosms to simulate natural conditions.
- LC-MS/MS quantification of parent compound and metabolites (e.g., demethylated or hydroxylated derivatives).
- Ecotoxicology assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) require dose-response curves (0.1–100 mg/L). emphasizes cross-species comparisons to evaluate bioaccumulation potential .
Q. How can computational methods aid in predicting metabolic pathways?
- Methodological Answer :
- In silico tools (e.g., MetaSite, GLORYx) predict phase I/II metabolism. For example:
- Cytochrome P450-mediated oxidation of the allyloxy group to an epoxide.
- Glucuronidation of the phenolic metabolite.
- Validation via in vitro hepatocyte models (rat/human) confirms predictions. Discrepancies between computational and experimental results may arise from species-specific enzyme expression .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa), serum concentration, or incubation time (24 vs. 48 hours) significantly impact IC₅₀ values.
- Reference controls : Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability.
- Meta-analysis : Pool data from multiple studies (e.g., ) to identify trends. For instance, conflicting cytotoxicity reports may reflect differences in compound aggregation or membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
